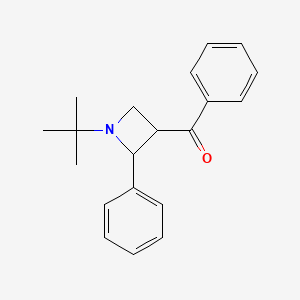

(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone

説明

“(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone” (CAS: 13943-11-8) is a chiral azetidine-derived ketone characterized by a tert-butyl group, two phenyl rings, and a strained four-membered azetidinyl ring.

特性

CAS番号 |

10231-03-5 |

|---|---|

分子式 |

C20H23NO |

分子量 |

293.4 g/mol |

IUPAC名 |

(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3 |

InChIキー |

ZCTKIUWMGOTRNW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) typically involves multiple steps. One common method involves the reaction of tert-butyl chloride with phenyl magnesium bromide to form tert-butyl phenyl ketone. This intermediate is then reacted with azetidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for efficient production.

化学反応の分析

Types of Reactions

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The phenyl and azetidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The azetidinyl group may interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between “(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone” and related methanone derivatives:

| Compound | Key Structural Features | Synthesis | Biological/Functional Properties | ADMET/Physicochemical Data |

|---|---|---|---|---|

| (1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone (Target Compound) | Azetidinyl core, tert-butyl, two phenyl groups | Not detailed in evidence; likely involves azetidine ring functionalization | Inferred potential for kinase or enzyme inhibition (based on azetidine analogs) | No direct data; tert-butyl may enhance lipophilicity (log P ~3–4 estimated) |

| Phenyl(2-(trifluoromethyl)phenyl)methanone () | Trifluoromethyl substituent on phenyl ring | Silver nitrate/potassium persulfate-mediated reaction under N₂ at 60°C for 24h | Not reported; trifluoromethyl groups often improve metabolic stability and binding affinity | High electronegativity of CF₃ may reduce log P vs. tert-butyl analogs |

| Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) | Bis-thiadiazolylphenyl groups with cyclohexylamine substituents | Multi-step synthesis involving thiadiazole coupling | Antimicrobial, antibiofilm, and efflux pump inhibition activities (C1–C4 series) | ADMET-compliant; moderate oral bioavailability predicted |

| 4-amino-3-(1H-indol-1-yl)phenylmethanone () | Indole and hydroxyphenyl substituents | Reflux with ethanol and substituted reagents | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition), and good Caco-2 permeability | log P ~2–3; high intestinal absorption (85–92%); low VD (0.5–1.2 L/kg) |

| [2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole-4,5-diyl]bis(phenylmethanone) () | Oxazole core, naphthyl, and benzyl groups | Crystallographic data provided (bond lengths: 1.36–1.53 Å) | Structural rigidity due to oxazole ring; potential for π-π stacking interactions | No biological data; oxazole may enhance solubility vs. azetidine |

Key Observations:

tert-Butyl vs. Trifluoromethyl: The tert-butyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the polar trifluoromethyl group in .

Synthetic Complexity :

- The target compound’s synthesis likely requires azetidine ring formation, which is more challenging than the thiadiazole or oxazole syntheses described in and .

ADMET Considerations :

- Compared to the hydroxyphenyl-indole derivative (), the target compound’s tert-butyl group may reduce intestinal absorption due to higher log P but improve blood-brain barrier penetration .

生物活性

(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone, with the molecular formula C20H23NO and a molecular weight of approximately 293.4 g/mol, is a complex organic compound notable for its unique structure, which includes a ketone functional group and an azetidinyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 13943-11-8 |

| Molecular Formula | C20H23NO |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | (1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |

Synthesis

The synthesis of (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone typically involves multiple steps, often starting with the preparation of the azetidinyl ring under specific reaction conditions that facilitate the formation of the desired configuration. Various catalysts and solvents are employed to optimize yield and purity .

Anticancer Potential

Recent studies have indicated that compounds similar to (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone exhibit significant anticancer properties. For example, derivatives containing azetidine rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of specific signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These effects are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

- Anticancer Study : A study evaluated the effects of a series of azetidine-based compounds on MCF-7 breast cancer cells, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency .

- Antimicrobial Evaluation : In another study, (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone was tested against several strains of bacteria and fungi. The results demonstrated that it had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。